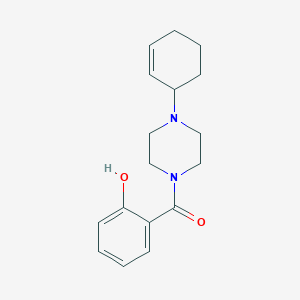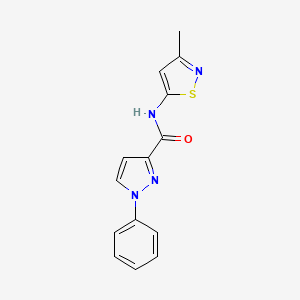
(4-Cyclohex-2-en-1-ylpiperazin-1-yl)-(2-hydroxyphenyl)methanone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(4-Cyclohex-2-en-1-ylpiperazin-1-yl)-(2-hydroxyphenyl)methanone, also known as CPPHM, is a chemical compound that has been studied for its potential applications in scientific research. This compound has shown promise in various areas of research, including neuroscience, pharmacology, and biochemistry.
Scientific Research Applications
(4-Cyclohex-2-en-1-ylpiperazin-1-yl)-(2-hydroxyphenyl)methanone has been studied for its potential applications in various areas of scientific research. In neuroscience, it has been shown to have anxiolytic and antidepressant effects in animal models. In pharmacology, it has been studied for its potential as a drug candidate for the treatment of various diseases, including cancer and Alzheimer's disease. In biochemistry, it has been used as a tool to study protein-ligand interactions.
Mechanism of Action
The exact mechanism of action of (4-Cyclohex-2-en-1-ylpiperazin-1-yl)-(2-hydroxyphenyl)methanone is not fully understood. However, it has been shown to interact with various receptors in the brain, including the serotonin and dopamine receptors. It has also been shown to modulate the activity of various enzymes and proteins involved in cellular signaling pathways.
Biochemical and Physiological Effects:
This compound has been shown to have various biochemical and physiological effects. In animal models, it has been shown to reduce anxiety and depression-like behaviors. It has also been shown to have anti-inflammatory and antioxidant effects. In addition, it has been shown to have potential as a neuroprotective agent.
Advantages and Limitations for Lab Experiments
One advantage of using (4-Cyclohex-2-en-1-ylpiperazin-1-yl)-(2-hydroxyphenyl)methanone in lab experiments is its relatively low toxicity. It has also been shown to be stable under various experimental conditions. However, one limitation is that it can be difficult to obtain in large quantities, which may limit its use in some experiments.
Future Directions
There are several future directions for research on (4-Cyclohex-2-en-1-ylpiperazin-1-yl)-(2-hydroxyphenyl)methanone. One area of interest is its potential as a drug candidate for the treatment of various diseases. Further studies are needed to determine its efficacy and safety in humans. Another area of interest is its potential as a tool for studying protein-ligand interactions. Finally, more research is needed to fully understand the mechanism of action of this compound and its effects on various cellular signaling pathways.
Conclusion:
In conclusion, this compound is a chemical compound that has shown promise in various areas of scientific research. Its potential applications include neuroscience, pharmacology, and biochemistry. While the exact mechanism of action is not fully understood, it has been shown to have various biochemical and physiological effects. Further research is needed to fully understand its potential as a drug candidate and as a tool for studying protein-ligand interactions.
Synthesis Methods
(4-Cyclohex-2-en-1-ylpiperazin-1-yl)-(2-hydroxyphenyl)methanone can be synthesized using a variety of methods, including the reaction of 2-hydroxybenzaldehyde with cyclohexenylpiperazine in the presence of a base. This reaction results in the formation of this compound as a white solid. Other methods of synthesis have also been reported in the literature.
Properties
IUPAC Name |
(4-cyclohex-2-en-1-ylpiperazin-1-yl)-(2-hydroxyphenyl)methanone |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H22N2O2/c20-16-9-5-4-8-15(16)17(21)19-12-10-18(11-13-19)14-6-2-1-3-7-14/h2,4-6,8-9,14,20H,1,3,7,10-13H2 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FOXQERWVEMWZED-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC=CC(C1)N2CCN(CC2)C(=O)C3=CC=CC=C3O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H22N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
286.37 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





![1-[(1-Methylimidazol-2-yl)methyl]-3-(2,4,4-trimethylcyclohexyl)urea](/img/structure/B7584899.png)
![1-[4-(2-Bicyclo[2.2.1]heptanyl)piperazin-1-yl]-2-(oxolan-2-yl)ethanone](/img/structure/B7584901.png)
![[4-(2-Bicyclo[2.2.1]heptanyl)piperazin-1-yl]-(oxan-3-yl)methanone](/img/structure/B7584913.png)
![2-[4-(2-Bicyclo[2.2.1]heptanyl)piperazin-1-yl]acetonitrile](/img/structure/B7584919.png)

![[4-(2-Bicyclo[2.2.1]heptanyl)piperazin-1-yl]-cyclopropylmethanone](/img/structure/B7584937.png)
![[4-(2-Bicyclo[2.2.1]heptanyl)piperazin-1-yl]-(oxolan-3-yl)methanone](/img/structure/B7584939.png)

![1-[3-[4-(Trifluoromethyl)phenyl]propyl]pyrrolidine-2-carboxamide](/img/structure/B7584965.png)
